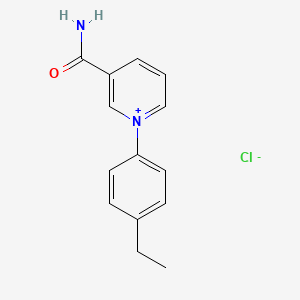
3-Carbamoyl-1-(4-ethylphenyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carbamoyl-1-(4-ethylphenyl)pyridin-1-ium chloride is a synthetic organic compound that belongs to the class of pyridinium salts It is characterized by the presence of a carbamoyl group, an ethyl-substituted phenyl ring, and a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-(4-ethylphenyl)pyridin-1-ium chloride typically involves the reaction of 4-ethylbenzyl chloride with nicotinamide in the presence of a base, followed by quaternization with methyl iodide. The reaction conditions often include:
Solvent: Acetonitrile or dimethylformamide (DMF)
Temperature: Room temperature to 80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-1-(4-ethylphenyl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ion to a pyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group or the ethyl-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of substituted carbamoyl or phenyl derivatives.
Scientific Research Applications
3-Carbamoyl-1-(4-ethylphenyl)pyridin-1-ium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Carbamoyl-1-(4-ethylphenyl)pyridin-1-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways, metabolic pathways, or cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Carbamoyl-1-(4-carboxybenzyl)pyridinium chloride
- 3-Carbamoyl-1-(4-nitrobenzyl)pyridinium chloride
- 3-Carbamyl-1-(2,4-dinitrophenyl)pyridinium chloride
Comparison
Compared to similar compounds, 3-Carbamoyl-1-(4-ethylphenyl)pyridin-1-ium chloride is unique due to the presence of the ethyl-substituted phenyl ring, which can influence its chemical reactivity and biological activity. The ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and cellular targets.
Properties
CAS No. |
100906-89-6 |
|---|---|
Molecular Formula |
C14H15ClN2O |
Molecular Weight |
262.73 g/mol |
IUPAC Name |
1-(4-ethylphenyl)pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C14H14N2O.ClH/c1-2-11-5-7-13(8-6-11)16-9-3-4-12(10-16)14(15)17;/h3-10H,2H2,1H3,(H-,15,17);1H |
InChI Key |
SFWCCZIIOXNGPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)[N+]2=CC=CC(=C2)C(=O)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















